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Introduction
The pINDUCER21 vector is a powerful tool for achieving doxycycline-inducible gene

expression in a wide range of mammalian cells. As a lentiviral-based system, it allows for stable

integration of a gene of interest into the host cell genome, enabling long-term, tightly regulated

expression. This system is particularly advantageous for studying the function of genes that

may be toxic when constitutively expressed or for experiments requiring precise temporal

control of gene expression.

The pINDUCER21 vector utilizes the tetracycline-inducible (Tet-On) system. In the presence of

doxycycline (a tetracycline analog), the reverse tetracycline transactivator (rtTA) protein binds

to the tetracycline response element (TRE) within the vector's promoter, activating the

transcription of the downstream gene of interest. This document provides a detailed protocol for

the production of pINDUCER21 lentivirus, transduction of target cells, and induction of gene

expression.
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Caption: Doxycycline-inducible gene expression system workflow.

Experimental Protocols
This protocol is divided into three main stages: Lentivirus Production, Lentivirus Titration, and

Transduction of Target Cells.

I. Lentivirus Production in HEK293T Cells
This stage involves co-transfecting the pINDUCER21 plasmid along with packaging plasmids

into HEK293T cells to produce replication-incompetent lentiviral particles.

Materials:

HEK293T cells
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pINDUCER21 plasmid containing the gene of interest

2nd or 3rd generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., Lipofectamine 2000, FuGENE 6, or PEI)

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

0.45 µm syringe filter

Procedure:

Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in

10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of

transfection.

Transfection Complex Preparation:

In a sterile tube, mix the plasmids:

10 µg pINDUCER21 plasmid

7.5 µg psPAX2 (or equivalent packaging plasmid)

2.5 µg pMD2.G (or equivalent envelope plasmid)

In a separate tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room

temperature for 20 minutes.

Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the

plate to ensure even distribution.
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Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

Media Change: After 12-16 hours, carefully remove the transfection medium and replace it

with 10 mL of fresh, pre-warmed complete DMEM.

Virus Harvest:

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into

a sterile conical tube.

Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour

collection.

Virus Filtration and Storage:

Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.

Filter the supernatant through a 0.45 µm syringe filter.

Aliquot the viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw

cycles.

Table 1: Plasmid DNA Quantities for Lentivirus Production in a 10 cm Dish

Plasmid Quantity (µg)

pINDUCER21 (transfer plasmid) 10

psPAX2 (packaging) 7.5

pMD2.G (envelope) 2.5

II. Lentivirus Titration
Titration is crucial to determine the concentration of infectious viral particles (transducing units

per mL, TU/mL) to achieve a desired multiplicity of infection (MOI).
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Materials:

Target cells (e.g., HEK293T or a cell line of interest)

Lentiviral stock (from Part I)

Polybrene (hexadimethrine bromide)

Complete DMEM

Flow cytometer (if pINDUCER21 contains a fluorescent reporter) or antibiotic for selection

Procedure:

Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate in 0.5 mL of complete DMEM

and incubate overnight.

Serial Dilutions: Prepare serial dilutions of your lentiviral stock (e.g., 10^-2, 10^-3, 10^-4,

10^-5, 10^-6) in complete DMEM containing Polybrene at a final concentration of 8 µg/mL.

Transduction: Remove the medium from the cells and add 0.5 mL of the viral dilutions to

each well. Include a "no virus" control well.

Incubation: Incubate the cells at 37°C for 48-72 hours.

Analysis:

For fluorescent reporters (e.g., GFP): At 72 hours post-transduction, trypsinize the cells,

resuspend in PBS, and analyze the percentage of fluorescent cells by flow cytometry for

each dilution.

For antibiotic resistance markers: At 48 hours post-transduction, replace the medium with

fresh medium containing the appropriate antibiotic (e.g., puromycin). The optimal

concentration should be predetermined by a kill curve. Culture the cells for another 2-3

days, replacing the antibiotic-containing medium as needed. Count the number of

surviving colonies in each well.
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Titer Calculation: Use the following formula for fluorescent reporters: Titer (TU/mL) =

(Number of cells seeded x % of fluorescent cells / 100) / Volume of virus (mL) Choose a

dilution that results in a percentage of fluorescent cells between 1-20% for accurate

calculation.

Table 2: Recommended Polybrene Concentrations for Transduction

Cell Type Polybrene Concentration (µg/mL)

Most adherent cell lines 4 - 8

Suspension cells 4 - 8

Primary cells 2 - 4 (Toxicity should be tested)

III. Transduction of Target Cells and Induction of Gene
Expression
This final stage involves infecting your target cells with the pINDUCER21 lentivirus and

inducing gene expression with doxycycline.

Materials:

Target cells

Titered pINDUCER21 lentiviral stock

Polybrene

Complete culture medium for your target cells

Doxycycline hyclate (stock solution of 1 mg/mL in water, filter-sterilized)

Procedure:

Cell Seeding: The day before transduction, seed your target cells in the desired plate format

(e.g., 6-well, 12-well, or 96-well plate) so that they are 50-70% confluent on the day of

transduction.
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Transduction:

Thaw the lentiviral stock on ice.

Calculate the required volume of virus to achieve the desired MOI using the formula:

Volume of virus (mL) = (Number of cells x Desired MOI) / Titer (TU/mL)

Add the calculated volume of virus to the cells along with fresh medium containing

Polybrene (use the optimized concentration for your cell type).

Incubation: Incubate the cells at 37°C for 12-24 hours.

Media Change: After the incubation period, remove the virus-containing medium and replace

it with fresh, pre-warmed complete medium.

Selection (Optional but Recommended): If your pINDUCER21 vector contains a selection

marker, begin antibiotic selection 48 hours post-transduction to generate a stable cell line.

Induction of Gene Expression:

To induce gene expression, add doxycycline to the culture medium at the desired final

concentration. A typical starting concentration is 1 µg/mL, but this should be optimized for

your specific cell line and desired level of expression.

Include a non-induced control (no doxycycline) for comparison.

Analysis of Gene Expression: Analyze the expression of your gene of interest at the desired

time points (e.g., 24, 48, 72 hours) after doxycycline induction using appropriate methods

such as qRT-PCR, Western blotting, or functional assays.

Table 3: Recommended Doxycycline Concentrations for Induction

Level of Induction Doxycycline Concentration (ng/mL)

Low 1 - 10

Medium 10 - 100

High 100 - 1000
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Caption: Overview of the pINDUCER21 lentiviral transduction workflow.

Important Considerations
Biosafety: Lentiviral work should be performed in a Biosafety Level 2 (BSL-2) facility with

appropriate personal protective equipment (PPE). All materials that come into contact with

the virus should be decontaminated with 10% bleach.

Cell Health: Ensure that the packaging and target cells are healthy, actively dividing, and free

from contamination.

Optimization: The optimal MOI, Polybrene concentration, and doxycycline concentration may

vary depending on the cell type and should be empirically determined.

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the lentiviral stock as this can

significantly reduce the viral titer.

To cite this document: BenchChem. [pINDUCER21 Lentiviral Transduction: A Detailed
Protocol for Inducible Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579750#lentiviral-transduction-protocol-for-
pinducer21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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